molecular formula C21H24ClN3O5S B2356746 N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide CAS No. 872722-80-0

N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide

Cat. No.: B2356746
CAS No.: 872722-80-0
M. Wt: 465.95
InChI Key: BAPAYYJYPKNEDP-UHFFFAOYSA-N
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Description

The compound contains a sulfonyl group attached to a 4-chlorophenyl group, an oxazinan ring, and a phenethyl group attached to an oxalamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the sulfonyl group could potentially undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the sulfonyl group could impact the compound’s solubility in different solvents .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of chemical compounds related to N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide have been extensively explored. For example, the reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylene compounds has been studied, leading to the synthesis of various heterocycles, indicating the potential for creating diverse structures from similar sulfonyl-containing compounds (Shibuya, 1984). Additionally, the structure and sulfonamide-sulfonimide tautomerism of sulfonamide-1,2,4-triazine derivatives have been investigated, showcasing the complex behavior of sulfonyl compounds under different conditions (Branowska et al., 2022).

Molecular Interaction and Docking Studies

Molecular docking studies have elucidated the interactions of sulfonyl compounds with biological targets. For instance, a study on the molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor revealed insights into how similar compounds might interact with receptors, providing a basis for designing drugs with specific activities (Shim et al., 2002).

Antimicrobial and Antiviral Activities

Sulfonyl compounds have shown significant antimicrobial and antiviral activities. For example, the synthesis and evaluation of novel N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl) benzamide and its derivatives for anti-tubercular activity highlight the potential therapeutic applications of these compounds against infectious diseases (Dighe et al., 2012). Moreover, the synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides against tobacco mosaic virus further demonstrate the broad-spectrum utility of sulfonyl compounds in combating viral pathogens (Chen et al., 2010).

Mechanism of Action

Target of Action

Similar compounds with asulfonyl group have been reported to inhibit dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and repair.

Biochemical Pathways

The compound likely affects the tetrahydrofolate synthesis pathway by inhibiting the DHFR enzyme . This could lead to a decrease in the production of tetrahydrofolate, a co-factor required for the synthesis of purines and pyrimidines, which are the building blocks of DNA. Therefore, the inhibition of this pathway could potentially lead to a decrease in DNA synthesis and repair.

Pharmacokinetics

Similar compounds have been reported to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties could potentially impact the bioavailability of the compound, influencing its effectiveness.

Properties

IUPAC Name

N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-phenylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O5S/c22-17-7-9-18(10-8-17)31(28,29)25-13-4-14-30-19(25)15-24-21(27)20(26)23-12-11-16-5-2-1-3-6-16/h1-3,5-10,19H,4,11-15H2,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPAYYJYPKNEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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